5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine
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Overview
Description
5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a nitro group, a pyrimidine ring, and an octahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or a nitrating mixture under controlled conditions.
Formation of the Octahydroquinoline Moiety: This step involves the hydrogenation of a quinoline derivative to form the octahydroquinoline structure.
Coupling Reactions: The final step involves coupling the octahydroquinoline moiety with the nitro-substituted pyrimidine ring under specific conditions, such as the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function.
Material Science: It may interact with other molecules to form complexes with unique properties, such as enhanced conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-(quinolin-1(2H)-yl)pyrimidin-4-amine: Lacks the octahydroquinoline moiety, which may affect its chemical reactivity and biological activity.
2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine: Lacks the nitro group, which may reduce its potential for certain types of chemical reactions.
Uniqueness
5-nitro-2-(octahydroquinolin-1(2H)-yl)pyrimidin-4-amine is unique due to the presence of both the nitro group and the octahydroquinoline moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c14-12-11(18(19)20)8-15-13(16-12)17-7-3-5-9-4-1-2-6-10(9)17/h8-10H,1-7H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENHSALNNYBPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=NC=C(C(=N3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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